Cas no 39887-56-4 (3-Nitro-N-propylbenzamide)
3-Nitro-N-propylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-N-propylbenzamide
- Benzamide,3-nitro-N-propyl-
- 3-Nitro-benzoesaeure-propylamid
- 3-nitro-benzoic acid propylamide
- 3-Nitro-N-propyl-benzamide
- m-nitrobenzoylpropylamide
- N-(n-Propyl)-3-nitrobenzamid
- N-n-propyl 3-nitrobenzamide
- 39887-56-4
- SR-01000319470
- MFCD00779667
- SB77068
- BS-28345
- Oprea1_465595
- NSC6869
- Oprea1_180201
- NSC406567
- AKOS000503443
- NSC-406567
- AG-690/11088010
- SCHEMBL656530
- NSC-6869
- DTXSID50278272
- SR-01000319470-1
- Z33030321
- STL260093
-
- MDL: MFCD00779667
- Inchi: 1S/C10H12N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h3-5,7H,2,6H2,1H3,(H,11,13)
- InChI Key: YLLMRPZZVCEHRO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)[N+](=O)[O-])NCCC
Computed Properties
- Exact Mass: 208.08500
- Monoisotopic Mass: 208.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 74.9A^2
Experimental Properties
- Density: 1.192
- Boiling Point: 374.8°Cat760mmHg
- Flash Point: 180.5°C
- Refractive Index: 1.55
- PSA: 74.92000
- LogP: 2.64870
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Nitro-N-propylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Nitro-N-propylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Nitro-N-propylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144127-10g |
3-Nitro-N-propylbenzamide |
39887-56-4 | 95% | 10g |
$424.00 | 2023-09-02 | |
| Fluorochem | 217218-1g |
3-Nitro-N-propylbenzamide |
39887-56-4 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 217218-5g |
3-Nitro-N-propylbenzamide |
39887-56-4 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 217218-10g |
3-Nitro-N-propylbenzamide |
39887-56-4 | 95% | 10g |
£525.00 | 2022-03-01 | |
| abcr | AB335155-1 g |
3-Nitro-N-propylbenzamide; 98% |
39887-56-4 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB335155-5 g |
3-Nitro-N-propylbenzamide; 98% |
39887-56-4 | 5g |
€450.00 | 2023-04-26 | ||
| abcr | AB335155-10 g |
3-Nitro-N-propylbenzamide; 98% |
39887-56-4 | 10g |
€756.00 | 2023-04-26 | ||
| TRC | N901373-100mg |
3-Nitro-N-propylbenzamide |
39887-56-4 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901373-500mg |
3-Nitro-N-propylbenzamide |
39887-56-4 | 500mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N901373-1g |
3-Nitro-N-propylbenzamide |
39887-56-4 | 1g |
$ 185.00 | 2022-06-03 |
3-Nitro-N-propylbenzamide Suppliers
3-Nitro-N-propylbenzamide Related Literature
-
Hui-Jun Nie,An-Di Guo,Hai-Xia Lin,Xiao-Hua Chen RSC Adv. 2019 9 13249
Additional information on 3-Nitro-N-propylbenzamide
3-Nitro-N-propylbenzamide (CAS No. 39887-56-4): Properties, Applications, and Market Insights
3-Nitro-N-propylbenzamide (CAS No. 39887-56-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and specialty chemical synthesis. This nitro-substituted benzamide derivative is characterized by its unique molecular structure, which combines a nitro group and a propylamide side chain attached to a benzene ring. The compound's distinct chemical properties make it a valuable intermediate in various industrial and research applications.
The growing interest in 3-Nitro-N-propylbenzamide applications is driven by its versatility as a building block in organic synthesis. Researchers have explored its potential in developing novel pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators. The presence of both electron-withdrawing (nitro) and electron-donating (amide) groups creates interesting electronic properties that can be exploited in drug design. Recent studies have investigated its role in creating more efficient chemical synthesis pathways for complex organic molecules.
From a chemical perspective, 3-Nitro-N-propylbenzamide properties include moderate solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), while being relatively insoluble in water. Its molecular weight of 208.22 g/mol and specific structural features contribute to its reactivity patterns. The compound typically appears as a light yellow to beige crystalline powder under standard conditions, with characteristic absorption peaks in UV-Vis spectroscopy that make it useful for analytical applications.
The synthesis of 3-Nitro-N-propylbenzamide typically involves the reaction of 3-nitrobenzoic acid with propylamine in the presence of coupling reagents. Modern green chemistry approaches have focused on optimizing this process to reduce waste and improve atom economy. Recent advancements in catalytic methods have shown promise for more sustainable production of this compound, aligning with current industry trends toward environmentally friendly manufacturing processes.
In the pharmaceutical sector, 3-Nitro-N-propylbenzamide research has revealed potential applications in medicinal chemistry. Its structural motif appears in several biologically active compounds, particularly those targeting neurological pathways. While not itself a drug candidate, its derivatives have shown interesting pharmacological profiles in preliminary studies. The compound's ability to serve as a precursor for more complex molecules makes it valuable in drug discovery programs.
The agrochemical industry has also shown interest in 3-Nitro-N-propylbenzamide derivatives for developing novel crop protection agents. Certain structural analogs have demonstrated herbicidal and fungicidal activity in laboratory tests, though commercial applications are still under investigation. Researchers are particularly interested in how modifications to the nitro and amide groups can influence biological activity against plant pathogens.
Analytical chemists value 3-Nitro-N-propylbenzamide CAS 39887-56-4 as a reference standard in chromatographic methods. Its well-defined chemical properties and stability make it suitable for use in method development and quality control procedures. The compound's distinct UV absorption characteristics facilitate its detection and quantification in complex matrices, supporting applications in environmental monitoring and food safety testing.
Market trends for 3-Nitro-N-propylbenzamide suppliers indicate steady growth, particularly in regions with strong pharmaceutical and agrochemical manufacturing sectors. The compound's niche applications have created a specialized market where quality and consistency are paramount. Current production is primarily concentrated in facilities with expertise in aromatic nitro compounds and amide chemistry, with stringent controls to ensure product purity.
From a safety perspective, proper handling of 3-Nitro-N-propylbenzamide powder requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with the compound. Material safety data sheets provide detailed guidance on storage conditions (typically cool, dry environments) and compatibility considerations with other chemicals.
The future outlook for 3-Nitro-N-propylbenzamide uses appears promising as research continues to uncover new applications. Advances in computational chemistry and molecular modeling are helping scientists better understand its reactivity patterns and potential interactions. This knowledge is driving innovation in how the compound is utilized across different industries, from specialty chemicals to advanced materials development.
Environmental considerations for 3-Nitro-N-propylbenzamide manufacturing have led to improved production processes that minimize ecological impact. Modern facilities employ waste reduction strategies and energy-efficient methods to produce the compound sustainably. These developments align with global chemical industry trends toward greener production methods and circular economy principles.
Quality control standards for 3-Nitro-N-propylbenzamide CAS No. 39887-56-4 typically involve rigorous analytical testing to ensure purity and consistency. Common specifications include minimum purity levels (often ≥98%), limits for residual solvents, and verification of structural identity through spectroscopic methods. These quality parameters are particularly important for research and industrial applications where reproducible results are essential.
In conclusion, 3-Nitro-N-propylbenzamide represents an important specialty chemical with diverse applications across multiple scientific disciplines. Its unique combination of chemical properties continues to make it valuable for researchers and industrial chemists alike. As synthetic methodologies advance and new applications are discovered, this compound is likely to maintain its relevance in the chemical landscape for years to come.
39887-56-4 (3-Nitro-N-propylbenzamide) Related Products
- 10056-18-5(Benzamide, 3,5-dinitro-N-propyl-)
- 50445-53-9(N-Isopropyl-3-nitrobenzamide)
- 70001-47-7(N-Butyl-3-nitrobenzamide)
- 2585-24-2(Benzamide,4-nitro-N-propyl-)
- 109799-65-7(m-Nitro-N-octadecylbenzamide)
- 2448-05-7( )
- 26819-11-4(N-Ethyl-3-nitrobenzamide)
- 88342-18-1(Benzamide, N-(3-aminopropyl)-4-nitro-)
- 2585-25-3(Benzamide,N-(2-methylpropyl)-4-nitro-)
- 2782-41-4(Benzamide,N-butyl-3,5-dinitro-)